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Compound of Interest

Compound Name: HO-Conh-C3-peg3-NH2

Cat. No.: B15543733

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional proteolysis-
targeting chimera (PROTAC) linker, HO-CONH-C3-PEG3-NH2. This document details its
chemical identity, suppliers, role in targeted protein degradation, and provides representative
experimental protocols and data interpretation.

Chemical Identity and Suppliers

HO-CONH-C3-PEG3-NH2 is a heterobifunctional linker containing a hydroxyl (-OH) group and
a primary amine (-NH2) group, connected by a flexible polyethylene glycol (PEG) and propy!
chain. This architecture allows for the sequential conjugation of two different ligands, a crucial
step in the synthesis of PROTACS.

Identifier Information

] 1-(2-hydroxyacetamido)-15-amino-4,7,10-trioxa-
Chemical Name
13-azapentadecane

CAS Number 2136574-39-3[1][2][3]
Molecular Formula C12H27N305
Molecular Weight 293.36 g/mol
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Table 1: Chemical Identifiers for HO-CONH-C3-PEG3-NH2

Commercial Suppliers

This linker is available from various chemical suppliers specializing in reagents for drug
discovery and chemical biology.

Supplier Product Name Catalog Number
MedchemExpress HO-CONH-C3-PEG3-NH2 HY-163821[4]
Biorbyt HO-CONH-C3-PEG3-NH2 0rb1458393[5]

Table 2: Commercial Suppliers of HO-CONH-C3-PEG3-NH2

Role in Targeted Protein Degradation and PROTAC
Technology

HO-CONH-C3-PEG3-NH2 serves as a critical component in the construction of PROTACSs.
PROTACSs are heterobifunctional molecules that hijack the cell's natural protein disposal
system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest
(POIs).[2]

A PROTAC molecule consists of three key components:

e Aligand that binds to the target protein (the "warhead").

e Aligand that recruits an E3 ubiquitin ligase (the "E3 ligase binder").
e A chemical linker that connects the two ligands.

The linker's length, flexibility, and chemical properties are crucial for the proper formation and
stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the
ubiquitination and subsequent degradation of the POI. PEG-based linkers, such as HO-CONH-
C3-PEG3-NH2, are widely used due to their ability to improve the solubility and
pharmacokinetic properties of the resulting PROTAC.
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Application in the Synthesis of Degrader 22-SLF

HO-CONH-C3-PEG3-NH2 has been utilized as a linker in the synthesis of a PROTAC degrader
known as 22-SLF.[1][4] This degrader was identified in a CRISPR activation screen to induce
the degradation of the protein FKBP12 by recruiting the E3 ligase F-box protein 22 (FBX0O22).
[1][6][7] This study highlights the utility of this linker in the development of novel PROTACSs that
can engage E3 ligases beyond the more commonly used ones like VHL and Cereblon.

The general workflow for utilizing a bifunctional linker like HO-CONH-C3-PEG3-NH2 in
PROTAC synthesis is depicted below.
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Caption: General workflow for PROTAC synthesis using a bifunctional linker.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of a PROTAC
using HO-CONH-C3-PEG3-NH2. These protocols are based on standard synthetic
methodologies and should be adapted and optimized for specific ligands.
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Representative Synthesis of a PROTAC using HO-CONH-
C3-PEG3-NH2

This protocol describes a two-step synthesis where a carboxylic acid-functionalized POI ligand
is first coupled to the amine group of the linker, followed by activation of the hydroxyl group and
coupling to an amine-functionalized E3 ligase ligand.

Step 1: Coupling of POI Ligand to the Linker

Dissolve the POI ligand containing a carboxylic acid (1.0 eq.) in a suitable anhydrous solvent
(e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

¢ Add a peptide coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g.,
DIPEA, 2.0 eq.).

 Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
e Add a solution of HO-CONH-C3-PEG3-NH2 (1.0 eq.) in the same solvent.

e Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-
12 hours.

o Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl
acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the
organic layer over anhydrous Na2S04, filter, and concentrate under reduced pressure.

 Purify the resulting intermediate (POI-Linker-OH) by flash column chromatography.
Step 2: Coupling of E3 Ligase Ligand to the Intermediate

» Activate the terminal hydroxyl group of the POI-Linker-OH intermediate. A common method
is to convert it to a better leaving group, such as a mesylate or tosylate.

o Dissolve the intermediate (1.0 eg.) in anhydrous DCM under an inert atmosphere and cool
to 0 °C.

o Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.).
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o Stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

o Couple the activated intermediate with the E3 ligase ligand containing a nucleophilic group
(e.g., an amine or thiol).

o To the reaction mixture containing the activated intermediate, add the E3 ligase ligand (1.1
eg.) and an additional equivalent of a non-nucleophilic base (e.g., DIPEA).

o Allow the reaction to warm to room temperature and stir until completion (typically 4-24
hours).

o Work-up: Dilute with DCM and wash with water and brine. Dry the organic layer over
anhydrous Na2S04, filter, and concentrate.

 Purify the final PROTAC product by preparative HPLC to obtain a highly pure sample.
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Caption: Representative synthetic pathway for a PROTAC using HO-CONH-C3-PEG3-NH2.

Characterization of the Linker and Final PROTAC

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum of HO-CONH-C3-PEG3-NH2 is expected to show
characteristic peaks for the ethylene glycol units (typically a multiplet around 3.6 ppm), the
propyl chain, and the methylene groups adjacent to the amide and amine functionalities.
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Upon conjugation to the POI and E3 ligands, the appearance of new aromatic and aliphatic
signals corresponding to these ligands, along with shifts in the linker protons, will confirm the
successful synthesis of the final PROTAC.

e 13C NMR: The carbon NMR will show corresponding signals for the different carbon
environments in the linker and the conjugated ligands.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):

o HPLC: HPLC is used to assess the purity of the linker, intermediates, and the final PROTAC.
A single sharp peak in the chromatogram indicates a high degree of purity.

e LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for monitoring the
progress of the reaction and confirming the identity of the products. The observed mass-to-
charge ratio (m/z) should correspond to the calculated molecular weight of the expected

compounds.

Signaling Pathway in PROTAC-Mediated
Degradation

The ultimate function of a PROTAC synthesized with this linker is to induce the degradation of
a target protein. This is achieved by hijacking the ubiquitin-proteasome pathway.
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Caption: Mechanism of PROTAC-mediated protein degradation.
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The process involves the PROTAC molecule simultaneously binding to the POI and an E3
ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer
ubiquitin molecules to the POI. The polyubiquitinated POl is then recognized and degraded by
the proteasome, and the PROTAC molecule can then act catalytically to degrade another POI
molecule.

This technical guide provides a foundational understanding of the PROTAC linker HO-CONH-
C3-PEG3-NH2 for researchers in the field of targeted protein degradation. The provided
information on its properties, suppliers, and representative experimental protocols is intended
to facilitate its application in the design and synthesis of novel PROTACSs for therapeutic and
research purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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